1-[(4-Methylphenyl)sulfonyl]azetidin-3-yl 4-methylbenzenesulfonate
Overview
Description
1-[(4-Methylphenyl)sulfonyl]azetidin-3-yl 4-methylbenzenesulfonate: is a chemical compound with the molecular formula C17H19NO5S2 and a molecular weight of 381.5 g/mol. This compound is characterized by the presence of a sulfonyl group attached to an azetidine ring, which is further connected to a 4-methylbenzenesulfonate group. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Methylphenyl)sulfonyl]azetidin-3-yl 4-methylbenzenesulfonate typically involves the reaction of 4-methylbenzenesulfonyl chloride with azetidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Methylphenyl)sulfonyl]azetidin-3-yl 4-methylbenzenesulfonate: undergoes various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The azetidine ring can be reduced to form corresponding amine derivatives.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions to form different sulfonamide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols are used in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various sulfonamide derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(4-Methylphenyl)sulfonyl]azetidin-3-yl 4-methylbenzenesulfonate: has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(4-Methylphenyl)sulfonyl]azetidin-3-yl 4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, thereby inhibiting their activity. Additionally, the azetidine ring can interact with hydrophobic pockets in proteins, affecting their function and stability.
Comparison with Similar Compounds
1-[(4-Methylphenyl)sulfonyl]azetidin-3-yl 4-methylbenzenesulfonate: can be compared with other similar compounds, such as:
[1-(4-Methylphenyl)sulfonylazetidin-3-yl] benzenesulfonate: Lacks the additional methyl group on the benzenesulfonate moiety.
[1-(4-Methylphenyl)sulfonylazetidin-3-yl] 4-chlorobenzenesulfonate: Contains a chlorine atom instead of a methyl group on the benzenesulfonate moiety.
[1-(4-Methylphenyl)sulfonylazetidin-3-yl] 4-nitrobenzenesulfonate: Contains a nitro group instead of a methyl group on the benzenesulfonate moiety.
The uniqueness of This compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
[1-(4-methylphenyl)sulfonylazetidin-3-yl] 4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S2/c1-13-3-7-16(8-4-13)24(19,20)18-11-15(12-18)23-25(21,22)17-9-5-14(2)6-10-17/h3-10,15H,11-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLACHXTYEAWUMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)OS(=O)(=O)C3=CC=C(C=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80319662 | |
Record name | [1-(4-methylphenyl)sulfonylazetidin-3-yl] 4-methylbenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80319662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17358-66-6 | |
Record name | 3-Azetidinol, 1-[(4-methylphenyl)sulfonyl]-, 3-(4-methylbenzenesulfonate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17358-66-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 349036 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017358666 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC349036 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349036 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [1-(4-methylphenyl)sulfonylazetidin-3-yl] 4-methylbenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80319662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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